molecular formula C12H19NO4 B2592797 7-(Tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 441353-52-2

7-(Tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2592797
CAS No.: 441353-52-2
M. Wt: 241.287
InChI Key: BJFKJHVXBIQTLW-UHFFFAOYSA-N
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Description

7-(Tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid (hereafter referred to as Compound A) is a conformationally constrained proline analogue. Its bicyclic norbornane scaffold imposes rigidity, making it valuable in peptidomimetic design and drug discovery. The tert-butoxycarbonyl (Boc) group at the 7-position serves as a protective moiety for the secondary amine, enhancing solubility and stability during synthesis .

Properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8-4-6-12(13,7-5-8)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFKJHVXBIQTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441353-52-2
Record name 7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the use of starting materials that can form the bicyclic framework. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the use of tert-butyl carbamate as a protecting group for the amine functionality is a common strategy. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under standard conditions. For example, reaction with methanol in the presence of a catalytic acid (e.g., H₂SO₄) yields the corresponding methyl ester. This reaction is critical for modifying solubility or introducing protective groups during multi-step syntheses.

Reaction Conditions Product Yield Application
EsterificationMeOH, H₂SO₄, refluxMethyl ester85%Intermediate for peptide coupling

Amide Bond Formation

The carboxylic acid participates in amide coupling reactions, often mediated by activating agents such as EDCl/HOBt or DCC. For instance, coupling with benzylamine produces the corresponding amide derivative, which has been explored as a peptidomimetic scaffold .

Coupling Partner Activating Agent Product Yield
BenzylamineEDCl/HOBtN-Benzylamide78%

Boc Deprotection

The Boc group is selectively removed under acidic conditions (e.g., TFA in DCM) to unmask the secondary amine. This step is essential for subsequent functionalization, such as introducing pharmacophores in drug discovery.

Conditions Reaction Time Product Yield
TFA/DCM (1:1)2 hoursFree amine>95%

Intramolecular Ugi Reaction

The compound serves as a bifunctional building block in multicomponent Ugi reactions. When combined with aldehydes, isocyanides, and amines, it forms polycyclic peptidomimetics via an intramolecular cyclization . The bridgehead nitrogen’s pyramidalization influences stereochemical outcomes, enabling access to strained azanorbornane derivatives.

Example Reaction Pathway :

  • Condensation with formaldehyde and tert-butyl isocyanide.

  • Intramolecular cyclization to form a tetracyclic structure.

  • Post-condensation acylation for further diversification .

Components Product Key Feature Yield
Formaldehyde, t-BuNCAzanorbornyl peptidomimeticEnhanced rigidity65%

Ring-Opening Reactions

The bicyclic framework undergoes ring-opening under nucleophilic conditions. For example, treatment with Grignard reagents (e.g., MeMgBr) selectively cleaves the bridgehead C–N bond, yielding linear diamino esters .

Reagent Product Selectivity
MeMgBrLinear diamino ester>90%

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group, generating 7-Boc-7-azabicyclo[2.2.1]heptane. This reaction is pH-dependent and typically requires elevated temperatures (150–200°C).

Conditions Product Yield
Δ, toluene7-Boc-azanorbornane70%

Key Mechanistic Insights

  • Steric Effects : The bicyclic system imposes steric constraints, favoring endo transition states in cycloadditions .

  • Electronic Effects : The electron-withdrawing Boc group deactivates the nitrogen, reducing nucleophilicity until deprotection.

Scientific Research Applications

Synthetic Applications

  • Intermediate in Synthesis :
    • This compound serves as a key intermediate in the synthesis of various alkaloids, including epibatidine, a potent analgesic derived from the skin of the Ecuadorian poison frog Epipedobates tricolor . The synthesis involves several steps, including the formation of azabicyclic structures which are crucial for biological activity.
  • Building Block for Heterocycles :
    • The compound is utilized as a building block for synthesizing complex heterocycles. Its ability to undergo further transformations allows chemists to create a wide range of derivatives that can exhibit different pharmacological properties.

Biological Applications

  • Analgesic Properties :
    • Preliminary studies suggest that derivatives of 7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane may possess analgesic properties, indicating potential use in pain management therapies . The structural features contribute to its interaction with biological targets, enhancing its effectiveness as an analgesic.
  • Potential in Drug Development :
    • The compound's unique bicyclic structure and functional groups make it an attractive candidate for drug development, particularly in creating novel therapeutic agents targeting various diseases, including pain and neurological disorders.

Case Study 1: Synthesis of Epibatidine

A notable synthesis route for epibatidine involves using 7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane as an intermediate. Researchers have optimized methods to enhance yield and reduce steps in the synthesis process, demonstrating its efficiency and relevance in producing this potent analgesic .

Case Study 2: Exploration of Analgesic Derivatives

Research on derivatives of this compound has indicated significant analgesic activity comparable to morphine but with a different mechanism of action, suggesting its potential as a safer alternative for pain relief . These studies highlight the importance of structural modifications and their impact on biological efficacy.

Mechanism of Action

The mechanism of action of 7-(Tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s rigid bicyclic structure allows it to fit into binding sites of enzymes or receptors with high specificity. This interaction can modulate the activity of the target, leading to various biological effects. The pathways involved depend on the specific application, such as inhibition of enzyme activity or activation of receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Carboxylic Acid at C-2

Example : (1R,2S,4S)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid (Compound B )

  • Structural Difference : The carboxylic acid group is at C-2 instead of C-1.
  • Impact: Alters hydrogen-bonding patterns in peptides.
  • Molecular Weight : 241.28 g/mol (identical to Compound A due to positional isomerism) .

Functional Group Modifications

3-Hydroxy Derivative (Compound C)
  • Structure : 3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid (CAS 760160-65-4) .
  • Key Difference : A hydroxyl group at C-3 introduces additional hydrogen-bonding capacity.
2-Substituted Glutamic Acid Analogues (Compound D)
  • Structure : 2-(Methoxycarbonylmethyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid .
  • Synthesis : Derived from L-serine via transannular alkylation and Wittig/Michael reactions .
  • Role : Mimics glutamic acid in bioactive peptides, enabling selective receptor targeting .

Heteroatom-Modified Bicyclic Systems

Oxa and Thia Analogues
  • Example : 7-Oxa-bicyclo[2.2.1]heptane-2-carboxylic acid (Compound E ) .
  • Impact: Replacement of nitrogen with oxygen (oxa) or sulfur (thia) alters electronic properties and ring strain. Oxa Analogues: Increased polarity and reduced basicity compared to Compound A . Thia Analogues: Improved metabolic stability in penicillin derivatives (e.g., 6-aminopenicillanic acid) .

Stereochemical Variants

  • Example : (1S,2R,4R)-7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid (Compound F ) .
  • Stereochemical Impact : Exo vs. endo substituent configurations influence binding affinity in protease inhibitors .

Data Table: Comparative Analysis of Key Compounds

Compound Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
Compound A C-1 COOH, 7-Boc 241.28 Peptidomimetics, rigid proline analogue
Compound B C-2 COOH, 7-Boc 241.28 Improved enzymatic stability
Compound C C-3 OH, C-1 COOH 187.18 Enhanced solubility, metal coordination
Compound D C-2 (Methoxycarbonylmethyl) 285.31 Glutamic acid mimic, receptor targeting
Compound E 7-Oxa, C-2 COOH 169.16 Increased polarity, reduced basicity

Conformational Rigidity vs. Proline

  • Compound A’s bicyclic system reduces the entropy penalty in peptide folding compared to proline, stabilizing β-turn motifs .
  • Pyramidalization of the nitrogen atom in Compound A disrupts planar amide resonance, altering peptide backbone dynamics .

Biological Activity

7-(Tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its structural similarity to biologically active alkaloids, particularly epibatidine. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₉NO₄
  • Molecular Weight : 241.28 g/mol
  • CAS Number : 9991928

Binding Affinity Studies

Research has demonstrated that derivatives of 7-azabicyclo[2.2.1]heptane exhibit significant binding affinities to various receptors, particularly those associated with the dopamine transporter (DAT). A study measured the in vitro binding affinities (Ki) of several derivatives in rat caudate-putamen tissue, revealing that these compounds were 100-3000-fold less potent than cocaine, with Ki values ranging from 5 to 96 µM .

Structure-Activity Relationship (SAR)

The rigid structure of the 7-azabicyclo[2.2.1]heptane system contributes to its unique interaction profiles with biological targets. Molecular modeling studies indicated that the topologies of these derivatives differ significantly from other known ligands, suggesting potential for novel pharmacological effects .

Analgesic and Antinociceptive Effects

Preliminary studies have indicated that compounds derived from 7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane may possess analgesic properties. For example, analogs have been evaluated for their ability to modulate pain pathways similar to those influenced by opioids, although further research is needed to confirm these effects .

Potential in Neuropharmacology

Given their interaction with dopamine receptors, these compounds are being explored for their potential in treating neurodegenerative diseases and disorders characterized by dopaminergic dysfunction, such as Parkinson's disease and schizophrenia .

Synthesis and Derivative Exploration

The synthesis of 7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane derivatives has been optimized to yield high-purity compounds suitable for biological testing. A novel synthetic route involving the addition of tributyltin hydride has been reported, enhancing yield and efficiency .

Case Studies

StudyCompoundFindings
7-Azabicyclo[2.2.1]heptane derivativesShowed binding affinities significantly lower than cocaine; potential as DAT ligands
Various analogsPreliminary analgesic effects observed; requires further validation
Neuropharmacological evaluationPotential applications in treating dopaminergic disorders

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 7-(Tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile) and full-body protective clothing to avoid skin contact. Inspect gloves for defects before use and avoid touching external surfaces during handling .
  • Respiratory Protection : Use P95 (US) or P1 (EU EN 143) particulate filters for low exposure. For higher protection, employ OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges. Ensure respirators comply with NIOSH/CEN standards .
  • Environmental Control : Prevent spills into drains or water systems. Use secondary containment for storage .
  • Post-Handling : Wash hands thoroughly after handling and dispose of contaminated gloves according to hazardous waste protocols .

Q. What spectroscopic techniques are essential for characterizing 7-(Tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the bicyclic framework, Boc group integration, and carboxylic acid proton (δ ~12 ppm). Assign stereochemistry using 2D NOESY/ROESY if chiral centers are present .
  • IR Spectroscopy : Identify the carbonyl stretches for the Boc group (~1680–1720 cm1^{-1}) and carboxylic acid (~2500–3300 cm1^{-1}) .
  • Mass Spectrometry : Employ HRMS (High-Resolution MS) to verify molecular ion peaks and fragmentation patterns, particularly for the Boc-deprotection intermediate .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data arising from stereochemical or solvent effects in derivatives of this compound?

  • Methodological Answer :

  • Variable Temperature NMR : Perform experiments at elevated temperatures to reduce signal splitting caused by slow conformational exchange in the bicyclic system .
  • Deuteration Studies : Use deuterated solvents (e.g., D2 _2O, CDCl3 _3) to distinguish exchangeable protons (e.g., carboxylic acid) from non-exchangeable ones .
  • Computational Modeling : Compare experimental 1H^1H-NMR shifts with DFT-calculated chemical shifts to validate stereochemical assignments .

Q. What strategies optimize the Boc protection/deprotection efficiency in synthetic routes involving this compound?

  • Methodological Answer :

  • Protection : React the free amine with Boc anhydride (Boc2 _2O) in dichloromethane (DCM) at 0–25°C, using DMAP as a catalyst. Monitor completion via TLC (Rf _f shift) .
  • Deprotection : Use trifluoroacetic acid (TFA) in DCM (1:4 v/v) at 0°C for 30 minutes. Quench with aqueous NaHCO3 _3 to neutralize excess acid .
  • Yield Optimization : Adjust reaction stoichiometry (1.2 eq Boc2 _2O per amine) and purge with inert gas (N2 _2) to minimize side reactions .

Research Application Scenarios

Q. How does the bicyclic framework influence the compound’s reactivity in peptide coupling reactions?

  • Methodological Answer :

  • The rigid bicyclo[2.2.1]heptane structure restricts conformational flexibility, potentially reducing racemization during amide bond formation. Use carbodiimide-based coupling agents (e.g., EDC/HCl) with HOAt for enhanced efficiency .

Q. What mechanistic insights explain the stability of the Boc group under acidic conditions in this compound?

  • Methodological Answer :

  • The tert-butoxycarbonyl group is resistant to mild acids (e.g., acetic acid) but cleaved by strong acids (TFA). Steric hindrance from the bicyclic system may delay deprotection, requiring prolonged reaction times .

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